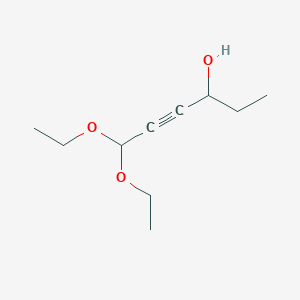

6,6-Diethoxy-4-hexyn-3-ol

描述

Significance of Alkynols as Versatile Building Blocks in Chemical Research

Alkynols, organic compounds containing both an alkyne (C≡C triple bond) and an alcohol (-OH) functional group, are highly valued in organic synthesis for their versatility. wikipedia.org The alkyne unit, with its linear geometry and high degree of unsaturation, serves as a reactive handle for a multitude of chemical transformations. numberanalytics.com These include, but are not limited to, hydrogenation to alkenes or alkanes, various cycloaddition reactions (such as the Huisgen cycloaddition in "click chemistry"), and metal-catalyzed cross-coupling reactions. numberanalytics.comfastercapital.com The presence of the hydroxyl group further enhances their synthetic utility, providing a site for oxidation, esterification, or conversion into a good leaving group, thereby enabling a different set of reactions. wikipedia.org The combination of these two functional groups within the same molecule allows for sequential or chemo-selective reactions, making alkynols powerful intermediates in the construction of complex molecular frameworks. fastercapital.comnumberanalytics.com

The reactivity of alkynols can be finely tuned by their specific structure. For instance, terminal alkynes (where the triple bond is at the end of a carbon chain) have an acidic proton that can be removed to form a nucleophilic acetylide, which can then react with various electrophiles. longdom.org Internal alkynes, on the other hand, offer different reactivity patterns. The position of the hydroxyl group relative to the alkyne also influences the molecule's chemical behavior and potential applications. This inherent reactivity and potential for diverse functionalization underscore the importance of alkynols as fundamental building blocks in contemporary chemical research. numberanalytics.comfastercapital.com

Role of Acetal (B89532) Functionalities in Synthetic Strategies and Protecting Group Chemistry

Acetal functionalities, characterized by a carbon atom bonded to two alkoxy (-OR) groups, play a crucial role in modern synthetic organic chemistry, primarily as protecting groups for carbonyl compounds (aldehydes and ketones). pearson.comnumberanalytics.com The formation of an acetal from a carbonyl group and an alcohol is a reversible reaction, typically catalyzed by acid. libretexts.org This process temporarily masks the reactivity of the carbonyl group, which is susceptible to attack by nucleophiles and reducing agents. libretexts.orglibretexts.org

The key advantage of using acetals as protecting groups lies in their stability under neutral to strongly basic conditions, as well as in the presence of many organometallic reagents and hydrides. libretexts.orglibretexts.orgtotal-synthesis.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group. chemistrysteps.comchemistrywithdrsantosh.com Once the desired transformations are complete, the acetal can be easily removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl functionality. libretexts.orgchemistrywithdrsantosh.com This strategy of protection and deprotection is fundamental in multi-step syntheses of complex molecules where chemo-selectivity is paramount. numberanalytics.comchemistrywithdrsantosh.com Beyond their role as protecting groups, the acetal moiety itself can be a part of the target molecule's final structure, particularly in natural products and pharmaceuticals. nii.ac.jpacs.org

Structural Features and Nomenclature of 6,6-Diethoxy-4-hexyn-3-ol within Broader Chemical Space

The compound this compound possesses a unique combination of functional groups that define its position within the broader chemical space. Its structure consists of a six-carbon chain, with an alcohol group at the third carbon, a carbon-carbon triple bond between the fourth and fifth carbons, and a diethyl acetal at the sixth carbon.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group dictates the suffix of the name. In this case, the alcohol group has priority over the alkyne and the ether functionalities of the acetal. libretexts.orglibretexts.org Therefore, the compound is named as a derivative of "hexanol." The numbering of the carbon chain starts from the end that gives the principal functional group (the alcohol) the lowest possible locant, which is position 3. The alkyne is then indicated by the "-yn-" infix with its position, and the diethoxy groups are treated as substituents.

The systematic IUPAC name for this compound is This compound .

Breakdown of the IUPAC Name:

hex- : Indicates a six-carbon parent chain.

-4-yn- : Specifies a carbon-carbon triple bond between carbons 4 and 5. libretexts.orgjove.com

-3-ol : Denotes an alcohol group at position 3, which is the principal functional group. libretexts.org

6,6-Diethoxy- : Indicates two ethoxy (-OCH2CH3) groups attached to carbon 6.

This molecule is a chiral compound as the carbon at position 3 is a stereocenter, being attached to four different groups (a hydrogen atom, a hydroxyl group, an ethyl group, and the rest of the alkynyl chain). Therefore, it can exist as two enantiomers, (R)-6,6-Diethoxy-4-hexyn-3-ol and (S)-6,6-Diethoxy-4-hexyn-3-ol.

Interactive Data Table: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Functional Groups | Alcohol, Alkyne, Acetal |

| Parent Chain Length | 6 carbons |

| Position of Alcohol | Carbon 3 |

| Position of Alkyne | Carbon 4 |

| Position of Acetal | Carbon 6 |

| Chirality | Chiral center at Carbon 3 |

Contextualization of this compound Research within Contemporary Organic Chemistry

The study of molecules like this compound is situated at the intersection of several key areas of contemporary organic chemistry, including the development of novel synthetic methodologies, the synthesis of complex natural products, and materials science. The bifunctional nature of this alkynol-acetal scaffold makes it a valuable intermediate for creating molecular diversity.

Research involving similar structures often focuses on leveraging the distinct reactivity of the alkyne and alcohol functionalities. For instance, the alkyne can undergo gold-catalyzed cyclization reactions, while the alcohol can direct or participate in these transformations. acs.orgmdpi.com The acetal group, in this context, can serve either as a stable protecting group during these transformations or as a latent carbonyl group that can be unmasked at a later synthetic stage to introduce further complexity.

The synthesis of polycyclic and heterocyclic scaffolds, which are prevalent in biologically active molecules, is a major driver for the investigation of such building blocks. researchgate.net The strategic unmasking and reaction of the functional groups in this compound could provide access to a variety of molecular architectures. For example, the alkyne can be used in annulation reactions to build new rings, and the subsequent deprotection of the acetal and reaction of the resulting aldehyde would lead to further structural elaboration. While specific research on this compound is not widely documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous compounds. rsc.org

Structure

3D Structure

属性

分子式 |

C10H18O3 |

|---|---|

分子量 |

186.25 g/mol |

IUPAC 名称 |

6,6-diethoxyhex-4-yn-3-ol |

InChI |

InChI=1S/C10H18O3/c1-4-9(11)7-8-10(12-5-2)13-6-3/h9-11H,4-6H2,1-3H3 |

InChI 键 |

KMQZWLILQMKVEI-UHFFFAOYSA-N |

规范 SMILES |

CCC(C#CC(OCC)OCC)O |

产品来源 |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6,6 Diethoxy 4 Hexyn 3 Ol

Mechanistic Studies of Alkyne Transformations

The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition and a prime target for activation by transition metal catalysts. Gold catalysts, in particular, have emerged as powerful tools for mediating alkyne transformations due to their strong affinity for π-systems.

Hydration and Hydroalkoxylation Processes, particularly Gold(I/III)-Catalyzed

Gold(I) and Gold(III) complexes are exceptional catalysts for the hydration (addition of water) and hydroalkoxylation (addition of an alcohol) of alkynes. rsc.org These reactions typically proceed under mild conditions and offer a direct route to ketones, enol ethers, and acetals. acs.orgacs.org For an unsymmetrical alkynol like 6,6-Diethoxy-4-hexyn-3-ol, both intermolecular and intramolecular pathways are conceivable.

The general mechanism for gold-catalyzed hydroalkoxylation involves the coordination of the cationic gold species to the alkyne, which activates it for nucleophilic attack. In an intermolecular reaction, a solvent molecule like water or an external alcohol attacks the activated alkyne. In an intramolecular reaction, the molecule's own hydroxyl group at the C-3 position can act as the nucleophile, leading to the formation of a cyclic ether. acs.org The process concludes with protodeauration, regenerating the active gold catalyst and yielding the final product. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome. Cationic gold complexes featuring N-heterocyclic carbene (NHC) ligands have shown high activity and stereoselectivity in the intermolecular hydroalkoxylation of internal alkynes. acs.orgnih.gov

| Catalyst System | Nucleophile | Typical Conditions | Expected Outcome for this compound |

| [Au(IPr)(CH₃CN)][BF₄] | Methanol | Solvent-free, RT to 80 °C | Formation of a vinyl ether via intermolecular addition |

| AuCl₃ / H₂O | Water | Aqueous solvent | Hydration to form a ketone at either C-4 or C-5 |

| [Au(PPh₃)]SbF₆ | (Intramolecular) | CH₂Cl₂, RT | Cyclization to form a dihydrofuran derivative |

This table presents illustrative data based on reactions with analogous alkynol substrates. IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Role of π-Activation in Alkyne Reactivity

The efficacy of gold catalysis hinges on the concept of π-activation. researchgate.net Gold catalysts function as soft, carbophilic π-acids. nih.gov When a gold complex coordinates to the alkyne π-system of this compound, it withdraws electron density from the triple bond. This coordination makes the alkyne significantly more electrophilic and thus highly susceptible to attack by even weak nucleophiles, such as water or the compound's own hydroxyl group. scispace.com

This activation is a result of the donation of electron density from the alkyne's filled π-orbitals to an empty orbital on the gold center (σ donation) and a corresponding back-donation from a filled d-orbital on the gold to the alkyne's empty π*-orbitals (π back-donation). nih.gov This synergistic interaction lowers the energy barrier for nucleophilic addition, facilitating reactions that would otherwise require harsh conditions. researchgate.net

Regioselectivity and Stereoselectivity in Alkyne Additions

For an unsymmetrical internal alkyne like that in this compound, the question of where the nucleophile adds (regioselectivity) is paramount. The addition can occur at either C-4 or C-5. Regioselectivity is governed by a combination of steric and electronic factors. rsc.org The ethyl group at C-3 exerts a steric influence, potentially hindering attack at the adjacent C-4 position. Conversely, the hydroxyl group at C-3 can act as a directing group, especially in intramolecular cyclizations, favoring the formation of a five-membered ring through a 5-endo-dig cyclization pathway. nih.gov

In intermolecular additions, electronic effects often dominate. The precise nature of the substituents on the alkyne and the catalyst system employed dictate the outcome. acs.org For instance, electron-withdrawing groups can direct the nucleophile to the more distant carbon of the alkyne. researchgate.net

Stereoselectivity refers to the spatial arrangement of the newly formed bonds. In hydroalkoxylation, the addition of the alcohol and hydrogen across the triple bond typically occurs in an anti fashion, leading to the preferential formation of the (Z)-vinyl ether isomer when using specific gold(I)-NHC catalysts. acs.orgnih.gov

Reactivity of the Diethoxy Acetal (B89532) Group

The diethoxy acetal at the C-6 position serves as a protected aldehyde. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions, a feature widely used in synthetic chemistry for protecting carbonyl groups. organic-chemistry.org

Acid-Catalyzed Transformations of Acetal Moieties

The hydrolysis of the diethoxy acetal group in this compound is a classic example of an acid-catalyzed reaction. The mechanism involves several equilibrium steps. chemistrysteps.comorganicchemistrytutor.com

Protonation: An acid catalyst (e.g., H₃O⁺) protonates one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). pearson.com

Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol (B145695). The lone pair of electrons on the adjacent oxygen atom assists in this departure, forming a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The resulting intermediate is deprotonated by a base (e.g., water) to yield a hemiacetal.

Repeat: The process of protonation, loss of a second ethanol molecule, nucleophilic attack by water, and deprotonation is repeated to release the final aldehyde and a second equivalent of ethanol.

This entire sequence is reversible, and the direction of the reaction is controlled by the reaction conditions. organicchemistrytutor.com

Selective Deacetalization vs. Ketalization Reactions

The principle of selective deacetalization relies on the lability of acetals in the presence of acid and water. To drive the equilibrium towards the aldehyde (deacetalization or deprotection), the reaction is carried out with an excess of water. organicchemistrytutor.com Various mild methods have been developed for this purpose, sometimes avoiding strong acids altogether. For example, heating acyclic acetals in water without any added catalyst can achieve hydrolysis, a condition under which more stable cyclic acetals might remain intact. rsc.org This offers a pathway for chemoselective deprotection if multiple types of protecting groups are present in a more complex molecule.

Ketalization is the reverse process: the formation of a ketal (or acetal) from a ketone (or aldehyde) and an alcohol, typically a diol. This process is not directly applicable to this compound itself, as it already contains an acetal. However, the principles governing this equilibrium are crucial. To favor acetal formation, water must be removed from the reaction mixture, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. organic-chemistry.org

| Reaction | Key Reagent | Conditions | Purpose |

| Deacetalization | H₃O⁺ (catalytic) | Excess H₂O, often with heating | To unmask the aldehyde functional group |

| Acetalization | R'OH (e.g., Ethylene Glycol) | Acid catalyst, removal of H₂O | To protect a carbonyl group |

This table summarizes the contrasting conditions for acetal hydrolysis and formation.

Intramolecular Reactions and Cascade Processes involving the Alkynol-Acetal Framework

The proximate positioning of the hydroxyl and acetal groups to the alkyne moiety in this compound creates a favorable environment for intramolecular reactions and cascade processes, particularly under acidic or metal-catalyzed conditions. These reactions can lead to the formation of complex cyclic structures in a single synthetic operation.

One plausible intramolecular pathway involves the acid-catalyzed activation of the acetal. Protonation of one of the ethoxy groups would generate a good leaving group (ethanol), leading to the formation of an oxonium ion. This electrophilic center could then be attacked by the nucleophilic alkyne, initiating a cyclization event. The regioselectivity of this cyclization would be influenced by the stability of the resulting carbocation intermediate.

Alternatively, a Lewis acid or transition metal catalyst could coordinate to the alkyne, rendering it more electrophilic. elsevierpure.com This "π-activation" would facilitate the intramolecular attack by the oxygen atom of the hydroxyl group. Such a process could lead to the formation of a five- or six-membered heterocyclic ring, depending on the mode of cyclization (endo- or exo-dig).

A potential cascade process could be initiated by the hydration of the alkyne, which, under acidic conditions, would form an enol intermediate. libretexts.org This enol could then tautomerize to a more stable β-hydroxy ketone. The newly formed ketone, in conjunction with the existing hydroxyl group, could then participate in an intramolecular acetalization, leading to a cyclic hemiacetal, and subsequently, a spirocyclic or fused bicyclic acetal.

Table 1: Plausible Intramolecular Cyclization Pathways of this compound

| Initiating Condition | Key Intermediate | Potential Product Type |

| Acid Catalysis (Acetal Activation) | Oxonium ion | Fused or bridged cyclic ether |

| Metal Catalysis (Alkyne Activation) | Metal-alkyne complex | Substituted furan (B31954) or pyran derivatives |

| Acid-catalyzed Hydration | β-Hydroxy ketone | Spirocyclic or fused bicyclic acetal |

Rearrangement Reactions Facilitated by the Alkynol or Acetal Functionalities

The structural features of this compound also allow for several potential rearrangement reactions. One such possibility is a Meyer-Schuster rearrangement. Under acidic conditions, the propargylic alcohol can be protonated, followed by the loss of water to form a resonance-stabilized carbocation. The subsequent attack of a nucleophile and tautomerization would lead to the formation of an α,β-unsaturated ketone.

Another potential rearrangement is the Rupe rearrangement, which is also catalyzed by acids. This reaction involves the formation of an allenic carbocation intermediate from the propargylic alcohol, which then rearranges to an α,β-unsaturated ketone. The presence of the acetal group could influence the stability of the intermediates and potentially direct the course of the rearrangement.

Furthermore, under specific conditions, the acetal group itself could undergo rearrangement. For instance, treatment with a strong Lewis acid could lead to the cleavage of a C-O bond and subsequent rearrangement of the carbon skeleton, although such reactions are less common for simple acetals.

Table 2: Potential Rearrangement Reactions of this compound

| Rearrangement Type | Catalyst/Conditions | Key Intermediate | Expected Product |

| Meyer-Schuster | Acid | Resonance-stabilized carbocation | α,β-Unsaturated ketone |

| Rupe | Acid | Allenic carbocation | α,β-Unsaturated ketone |

Influence of Neighboring Functional Groups on Reaction Pathways (e.g., Hydroxyl Group Participation)

The hydroxyl group in this compound is poised to play a significant role in directing the reactivity of the molecule through neighboring group participation. This intramolecular assistance can accelerate reaction rates and control stereochemical outcomes.

In reactions involving the alkyne, the hydroxyl group can act as an internal nucleophile. For example, in an acid-catalyzed hydration of the alkyne, the hydroxyl group could attack the intermediate vinyl cation in an intramolecular fashion, leading to a cyclic enol ether. This would be a competing pathway to the intermolecular attack of water. The formation of a five- or six-membered ring is generally kinetically favored in such intramolecular processes. stackexchange.com

The hydroxyl group can also influence the reactivity of the acetal. Under acidic conditions, the protonated acetal can be stabilized by intramolecular hydrogen bonding with the nearby hydroxyl group. This interaction could affect the rate of acetal hydrolysis or exchange reactions.

Moreover, the hydroxyl group can direct the stereochemical outcome of reactions at the alkyne. For instance, in a metal-catalyzed hydrogenation of the alkyne, the hydroxyl group could coordinate to the metal catalyst and direct the delivery of hydrogen from one face of the molecule, leading to a high degree of diastereoselectivity in the resulting alkene or alkane.

Table 3: Examples of Hydroxyl Group Participation in this compound

| Reaction Type | Role of Hydroxyl Group | Plausible Outcome |

| Alkyne Hydration | Internal Nucleophile | Formation of a cyclic enol ether |

| Acetal Hydrolysis | Intramolecular H-bonding | Altered reaction rate |

| Alkyne Hydrogenation | Directing Group | Diastereoselective reduction |

Advanced Spectroscopic and Analytical Methodologies in Research on 6,6 Diethoxy 4 Hexyn 3 Ol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and effective method for identifying the key functional groups present in 1,1-Diethoxy-4-hexyn-3-ol.

The carbon-carbon triple bond gives rise to a characteristic vibrational mode.

Infrared (IR) Spectroscopy: For an internal, asymmetric alkyne, a weak to medium intensity absorption band is expected in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The asymmetry of the substitution around the triple bond in 1,1-Diethoxy-4-hexyn-3-ol ensures that this vibration results in a change in dipole moment, making it IR-active.

Raman Spectroscopy: The C≡C stretching vibration in internal alkynes typically produces a strong signal in the 2100-2300 cm⁻¹ region. researchgate.net This is because the vibration causes a significant change in the polarizability of the electron cloud around the triple bond. The complementary nature of IR and Raman is particularly useful for confirming the presence of this functional group.

The hydroxyl and various hydro-carbon moieties of the molecule produce distinct vibrational bands.

O-H Stretch: The alcohol's hydroxyl group is readily identified by a strong and characteristically broad absorption band in the IR spectrum, typically appearing in the 3200-3500 cm⁻¹ region due to intermolecular hydrogen bonding. masterorganicchemistry.comorgchemboulder.com

C-H Stretches: The molecule contains only sp³-hybridized C-H bonds. These give rise to strong, sharp absorption bands in the region just below 3000 cm⁻¹, typically between 2850-2970 cm⁻¹. The absence of any sharp peaks above 3000 cm⁻¹ would confirm the lack of alkene or aromatic C-H bonds, and the absence of a very sharp peak around 3300 cm⁻¹ would rule out a terminal alkyne structure. masterorganicchemistry.com

C-O Stretches: The presence of both alcohol and acetal (B89532) groups leads to strong C-O stretching absorptions in the fingerprint region of the IR spectrum, typically between 1000-1250 cm⁻¹. As a secondary alcohol, the C-O stretch is expected around 1100 cm⁻¹. spectroscopyonline.comquimicaorganica.org The acetal C-O bonds would also contribute to strong absorptions in this region.

Predicted Vibrational Frequencies for 1,1-Diethoxy-4-hexyn-3-ol

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected IR Intensity | Predicted Raman Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad | 3500 - 3200 | Weak |

| C-H (sp³) | Stretching | 2970 - 2850 | Strong | 2970 - 2850 | Strong |

| C≡C (Internal) | Stretching | 2260 - 2100 | Weak to Medium | 2300 - 2100 | Strong |

| C-O (Alcohol/Acetal) | Stretching | 1250 - 1000 | Strong | 1250 - 1000 | Weak to Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For the proposed structure of 1,1-Diethoxy-4-hexyn-3-ol (C₁₀H₁₈O₃), the exact mass of the molecular ion [M]⁺• or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the elemental composition.

Fragmentation Analysis: When subjected to ionization, particularly with a hard technique like electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org Soft ionization techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can induce controlled fragmentation. uab.edu

Alpha-Cleavage: Cleavage of bonds adjacent to heteroatoms is a common and favorable fragmentation pathway.

Acetal Cleavage: The most characteristic fragmentation is expected to be the cleavage of the C1-C2 bond, leading to the formation of a highly stable, resonance-stabilized diethoxycarbenium ion, [CH(OCH₂CH₃)₂]⁺. This fragment would produce a prominent peak at an m/z of 103.10.

Alcohol Cleavage: Alpha-cleavage adjacent to the C4 hydroxyl group can occur by breaking the C4-C5 bond, which would yield a [CH(OH)CH₂CH₃]⁺ fragment at m/z 73.06. youtube.com

Loss of Neutral Molecules: The loss of small, stable neutral molecules is another common fragmentation pathway for alcohols. A peak corresponding to the loss of water [M-18] from the molecular ion is highly characteristic of alcohols. youtube.com

Predicted HRMS Data and Key Fragments for 1,1-Diethoxy-4-hexyn-3-ol

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₁₀H₁₈O₃ | 186.1256 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₉O₃ | 187.1334 | Protonated Molecule (ESI) |

| [M+Na]⁺ | C₁₀H₁₈NaO₃ | 209.1154 | Sodium Adduct (ESI) |

| [M-H₂O]⁺• | C₁₀H₁₆O₂ | 168.1150 | Loss of water |

| [CH(OEt)₂]⁺ | C₅H₁₁O₂ | 103.0759 | Acetal fragment (α-cleavage) |

| [CH(OH)Et]⁺ | C₃H₇O | 59.0497 | Alcohol fragment (α-cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scione.com It is an essential tool for assessing the purity of a synthesized compound and for identifying potential by-products or impurities. osti.gov

In the context of 6,6-Diethoxy-4-hexyn-3-ol, a sample would first be vaporized and injected into the GC system. The separation occurs in a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. Compounds with lower boiling points and weaker interactions travel faster through the column. As each separated compound elutes from the column, it enters the mass spectrometer. There, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint."

Purity Assessment: The purity of a this compound sample is determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time would indicate a high-purity sample. The area under this main peak, relative to the total area of all peaks in the chromatogram, allows for a quantitative estimation of purity.

By-product Identification: Any additional peaks in the chromatogram represent impurities or by-products. The mass spectrum of each of these peaks can be analyzed and compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, to identify their structures. nih.gov For instance, in a potential synthesis of this compound via the reaction of a metalated 3,3-diethoxy-1-propyne (B167727) with propionaldehyde, potential by-products could include unreacted starting materials or side-products.

Illustrative Data: The following table represents hypothetical GC-MS data for a synthesized sample of this compound, demonstrating how by-products would be identified.

Table 1: Hypothetical GC-MS Analysis of a this compound Synthesis Sample

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Postulated Origin |

| 4.2 | Propionaldehyde | 29, 58 | Unreacted starting material |

| 7.8 | 3,3-Diethoxy-1-propyne | 69, 87, 113 | Unreacted starting material |

| 11.5 | This compound | 59, 87, 113, 141, 157 | Target Product |

| 13.1 | Aldol Adduct of Propionaldehyde | 43, 57, 72, 98 | Self-condensation of starting material |

Advanced Chromatographic Techniques (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. waters.com Unlike GC, HPLC is suited for compounds that are non-volatile or thermally unstable, as the separation occurs in a liquid phase.

Reaction Monitoring: HPLC is an invaluable tool for monitoring the progress of a chemical reaction in real-time. waters.com To monitor the synthesis of this compound, small aliquots of the reaction mixture could be taken at regular intervals. These samples would be injected into an HPLC system, typically a reverse-phase setup where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov

As the reaction progresses, chromatograms would show a decrease in the peak areas corresponding to the starting materials (e.g., 3,3-diethoxy-1-propyne and propionaldehyde) and a simultaneous increase in the peak area of the product, this compound. By plotting the concentration of these species against time, reaction kinetics can be determined, helping to optimize reaction conditions like temperature, pressure, and catalyst loading.

Illustrative Data: The table below provides a hypothetical dataset from HPLC monitoring of the synthesis of this compound, illustrating the change in reactant and product concentrations over time.

Table 2: Hypothetical HPLC Reaction Monitoring Data for Synthesis of this compound

| Time (hours) | Propionaldehyde (Relative Peak Area %) | 3,3-Diethoxy-1-propyne (Relative Peak Area %) | This compound (Relative Peak Area %) |

| 0 | 48.5 | 51.5 | 0 |

| 1 | 35.2 | 38.1 | 26.7 |

| 2 | 22.1 | 25.4 | 52.5 |

| 4 | 8.9 | 11.2 | 79.9 |

| 6 | 2.1 | 3.5 | 94.4 |

Purification: Beyond analytical monitoring, HPLC can be scaled up for purification purposes in a process known as preparative HPLC. If a synthesized batch of this compound contains impurities that are difficult to remove by traditional methods like distillation or crystallization, preparative HPLC can be employed. The crude mixture is injected onto a larger-scale column, and the separated components are collected as they elute. This allows for the isolation of this compound with very high purity.

Synthetic Utility of 6,6 Diethoxy 4 Hexyn 3 Ol As a Key Intermediate

Precursor in the Synthesis of Diverse Organic Scaffolds

No information was found on the use of 6,6-Diethoxy-4-hexyn-3-ol for the formation of cyclic acetals, spiroketals, or its conversion to ketones and aldehydes.

Formation of Cyclic Acetals and Spiroketals from Alkynediols and Alkynol-Diols

There are no specific data or research articles detailing the reaction of this compound to form cyclic acetals or spiroketals.

Conversion to Carbonyl Compounds (e.g., Ketones, Aldehydes)

No literature was identified that describes the conversion of this compound into ketone or aldehyde functionalities.

Role in the Total Synthesis of Complex Natural Products

There is no documented evidence of this compound being employed as a key intermediate in the total synthesis of any complex natural products.

Intermediate for the Construction of Heterocyclic Systems

The role of this compound as an intermediate for the construction of heterocyclic systems is not described in the available scientific literature.

Derivatization for the Development of Novel Functional Molecules

No studies were found that focus on the derivatization of this compound for the purpose of creating new functional molecules.

Research on Novel Derivatives and Analogues of 6,6 Diethoxy 4 Hexyn 3 Ol

Synthesis of Structurally Modified Diethoxy-Alkynols

The synthesis of structurally modified analogues of 6,6-diethoxy-4-hexyn-3-ol is primarily achieved by adapting the initial synthetic route, which typically involves the nucleophilic addition of a propargyl anion equivalent to an aldehyde. This approach allows for significant variation in the molecule's carbon skeleton.

The alkyl group attached to the carbinol center (C3) can be readily modified by selecting different aldehydes as starting materials for the synthesis. The reaction of the lithium or magnesium salt of 1,1-diethoxy-2-butyne with various aldehydes provides a direct route to a homologous series of this compound derivatives. Methods such as the Barbier-type nucleophilic addition, mediated by metals like zinc or tin, are effective for this carbon-carbon bond formation and are compatible with a range of substrates. nih.govmdpi.com

Direct alkylation of related propargyl alcohol precursors is another strategy to introduce or extend alkyl chains. digitellinc.commorressier.com These modifications are crucial for studying structure-activity relationships, as changes in alkyl chain length and branching can significantly impact the molecule's physical and chemical properties.

| Starting Aldehyde | Resulting C3-Substituent | Product Name |

|---|---|---|

| Acetaldehyde | -CH(OH)CH3 | This compound |

| Formaldehyde | -CH(OH)H | This compound, 1-deoxy |

| Propionaldehyde | -CH(OH)CH2CH3 | 7,7-Diethoxy-5-heptyn-4-ol |

| Isobutyraldehyde | -CH(OH)CH(CH3)2 | 6,6-Diethoxy-2-methyl-4-hexyn-3-ol |

The introduction of additional functional groups into the structure of this compound can be accomplished either by using functionalized starting materials or through post-synthetic modification. Synthetic protocols for propargylation are often compatible with a wide array of functional groups, allowing for the use of aldehydes that contain esters, ethers, or protected amines. nih.gov For instance, using an aldehyde bearing a halogen allows for the synthesis of a derivative that can undergo further cross-coupling reactions. Additionally, the existing functional groups on the molecule can serve as handles for introducing new ones; for example, the hydroxyl group can be converted into other functionalities.

| Modification Strategy | Functional Group Introduced | Potential Derivative Structure |

|---|---|---|

| Use of a halo-aldehyde (e.g., 3-chloropropionaldehyde) in initial synthesis | Halogen (-Cl) | 1-Chloro-7,7-diethoxy-5-heptyn-4-ol |

| Use of an aldehyde with a protected hydroxyl group | Hydroxyl (-OH) | 6,6-Diethoxy-hexane-1,3-diol-4-yne (after deprotection) |

| Post-synthetic halogenation of the alkyne | Halogen (-Br) | 4,5-Dibromo-6,6-diethoxy-hexan-3-ol |

Investigation of Chiral Analogues and Stereoisomers

The C3 carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Research into its chiral analogues involves the development of methods for stereoselective synthesis or the resolution of racemic mixtures to access enantiomerically pure forms.

Asymmetric synthesis can provide direct access to a specific enantiomer. This can be achieved by using chiral catalysts or reagents during the addition of the propargyl nucleophile to the aldehyde. nih.gov Significant progress has been made in the development of chiral propargylation reagents for the diastereoselective addition to aldehydes. nih.gov

Alternatively, racemic mixtures of the alcohol can be separated. A powerful method for this is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comencyclopedia.pub Lipases are widely used for the kinetic resolution of racemic alcohols, catalyzing esterification or hydrolysis reactions with high enantioselectivity. mdpi.comencyclopedia.pub Furthermore, the presence of the acetal (B89532) group itself can be leveraged; chiral acetals are known to be effective in directing the stereochemical outcome of reactions at adjacent centers. documentsdelivered.comresearchgate.net

Functional Group Interconversions of Alkynol-Acetal Derivatives

The trifunctional nature of this compound allows for a wide range of functional group interconversions (FGI), transforming it into various other useful synthetic intermediates.

Transformations of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 6,6-diethoxy-4-hexyn-3-one, using standard oxidizing agents. The hydroxyl group can also be substituted, often after conversion to a better leaving group like a tosylate or halide, to introduce amines, azides, or other nucleophiles. rsc.org

Reactions of the Alkyne: The carbon-carbon triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst yields the corresponding cis-alkene, (Z)-6,6-diethoxy-hex-4-en-3-ol. nih.gov Conversely, reduction with sodium in liquid ammonia (B1221849) would produce the trans-alkene. Complete hydrogenation can also be performed to yield the saturated analogue, 6,6-diethoxyhexan-3-ol.

Reactions of the Acetal: The diethyl acetal serves as a protecting group for an aldehyde. libretexts.orglibretexts.org It is stable under neutral or basic conditions but can be readily hydrolyzed with aqueous acid to deprotect the carbonyl and yield 5-hydroxy-4-oxo-2-hexyne. libretexts.org

Rearrangements: Propargylic alcohols are known to undergo rearrangement reactions. researchgate.net The Meyer-Schuster rearrangement, typically catalyzed by acid, converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net In this case, it would lead to an unsaturated ketone. Propargylic alcohols can also be transformed into allenes under certain conditions. rsc.org

| Functional Group | Transformation | Product Type | Typical Reagents |

|---|---|---|---|

| Secondary Alcohol | Oxidation | Ketone | PCC, DMP, Swern Oxidation |

| Alkyne | Partial Reduction (cis) | (Z)-Alkene | H2, Lindlar's Catalyst nih.gov |

| Alkyne | Full Reduction | Alkane | H2, Pd/C |

| Acetal | Hydrolysis | Aldehyde | H3O+libretexts.org |

| Propargylic Alcohol | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | Acid catalyst researchgate.netresearchgate.net |

Systematic Studies on Substituent Effects on Reactivity and Selectivity

Systematic studies on derivatives of this compound investigate how altering substituents influences the molecule's reactivity and the selectivity of its transformations. Substituents at the propargylic position (C3) can exert significant steric and electronic effects that modulate reaction outcomes. acs.org

Density Functional Theory (DFT) studies on related propargylic substitution reactions have shown that the nature of the substituent at the carbinol center is critical in controlling enantioselectivity. nih.govacs.org For example, substituting the alkyl group with an electron-withdrawing trifluoromethyl (CF3) group can lead to higher enantioselectivity in certain ruthenium-catalyzed reactions compared to an electron-donating methyl group. nih.govacs.org This is because the substituent influences the stability of the transition states leading to the different stereoisomers. nih.gov The substitution of a methyl group for a hydrogen atom at the propargylic position has been shown to invert the stereoselectivity of some reactions. nih.govresearchgate.net

The reactivity of the molecule is also affected. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, while bulky substituents can sterically hinder the approach of reagents to the alcohol or the alkyne, thereby influencing reaction rates and regioselectivity.

| Substituent Type at C3 | Example | Predicted Effect on Reactivity | Predicted Effect on Selectivity |

|---|---|---|---|

| Small Alkyl (Electron-Donating) | -CH3, -C2H5 | Baseline reactivity. | Serves as a baseline for stereoselectivity. nih.govresearchgate.net |

| Bulky Alkyl (Electron-Donating) | -CH(CH3)2, -C(CH3)3 | May decrease reaction rates at C3 due to steric hindrance. | Can increase stereoselectivity by blocking one face of the molecule. |

| Electron-Withdrawing | -CF3 | Increases acidity of the C3-hydroxyl proton. | Can significantly increase enantioselectivity in asymmetric reactions. acs.org |

| Aromatic | -C6H5 | Can stabilize cationic intermediates through resonance. | May influence stereoselectivity through π-stacking interactions. |

Future Research Directions and Emerging Methodologies in Diethoxy Alkynol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning, aiming to reduce waste and environmental impact. mdpi.com Future research into the synthesis of 6,6-Diethoxy-4-hexyn-3-ol will likely focus on developing routes that are more atom-economical and utilize environmentally benign reagents and solvents. rsc.org Traditional syntheses might involve stoichiometric organometallic reagents and volatile organic solvents. Greener alternatives could involve catalytic additions to aldehydes and the use of safer solvent systems like water or deep eutectic solvents. frontiersin.org

Key areas for development include:

Alternative Energy Inputs: The use of microwave irradiation or mechanochemistry could dramatically reduce reaction times and energy consumption compared to conventional heating. acs.orgmdpi.com

Renewable Feedstocks: Investigating pathways that begin from bio-derived starting materials to form the carbon skeleton of the target molecule.

| Parameter | Traditional Route (e.g., Grignard) | Proposed Sustainable Route |

|---|---|---|

| Reagent Type | Stoichiometric Organometallic | Catalytic |

| Solvent | Anhydrous Ether/THF | Water, Ethanol (B145695), or Deep Eutectic Solvents |

| Energy Input | Conventional Heating/Cooling | Microwave or Ultrasound |

| Atom Economy | Low to Moderate | High |

| Environmental Impact | High (Solvent waste, metal salts) | Low (Reduced waste, biodegradable solvents) |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of sustainable chemistry, offering pathways to complex molecules with high efficiency and selectivity. mdpi.com For the synthesis of this compound, which involves the formation of C-C bonds and a chiral center, the development of novel catalytic systems is a crucial research frontier. Recent breakthroughs in metal-catalyzed alkyne chemistry provide a roadmap for these investigations. nih.gov

Future research will likely target:

Recyclable Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal nanoparticles on graphitic carbon or in metal-organic frameworks (MOFs), would simplify product purification and allow for catalyst reuse, reducing costs and waste. mdpi.comnih.gov

Photocatalysis: Visible-light-mediated reactions could enable novel transformations under mild conditions, potentially allowing for unique bond constructions in the synthesis of alkynol precursors. acs.org

Bifunctional Catalysts: Systems that can activate both the nucleophile and the electrophile in a concerted, enzyme-like manner could lead to exceptionally high rates and selectivities, as has been seen in ruthenium-catalyzed alkyne hydrations. nih.gov

| Catalyst Type | Target Reaction | Potential Advantages | Reference Concept |

|---|---|---|---|

| Copper-Nanoparticles on Silica | Alkyne-Aldehyde Coupling | High efficiency, recyclability, sustainable support. | mdpi.com |

| Ruthenium-based Bifunctional Catalyst | Asymmetric Alkyne Addition | High enantioselectivity, enzyme-like acceleration. | nih.gov |

| Rhodium(III)/Silver(I) System | Hydroarylation of Alkyne Moiety | High selectivity, mild reaction conditions. | acs.org |

| Organic Photocatalyst (e.g., Phenothiazine) | Precursor Cyclization/Functionalization | Metal-free, sustainable, driven by visible light. | acs.org |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, which involves performing reactions in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. acs.org These benefits, including superior heat and mass transfer, enhanced safety for hazardous reactions, and ease of scalability, are particularly relevant for the synthesis of functionalized alkynes. rsc.orgresearchgate.net

Applying flow chemistry to the synthesis of this compound could involve:

Improved Safety and Control: Reactions involving highly reactive intermediates or exothermic steps can be controlled more effectively in microreactors, minimizing risks. acs.org

Increased Productivity: Continuous processing allows for the production of larger quantities of material without the need for large-volume reactors, with some alkyne syntheses achieving high productivity in minutes. rsc.orgresearchgate.net

Integration of Synthesis and Purification: Flow systems can be coupled directly with in-line purification modules, creating a streamlined and automated manufacturing process.

Discovery of Novel Reactivity: The unique conditions achievable in flow reactors, such as precise control over residence time and temperature, can enable transformations that are difficult or impossible to achieve in batch mode. rsc.org

Integration with Biocatalysis for Asymmetric Synthesis and Green Chemistry

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool for green chemistry, prized for its exceptional selectivity under mild conditions. magtech.com.cn The structure of this compound contains a stereocenter at the C-3 position, making asymmetric synthesis a key objective. Biocatalysis offers an attractive route to obtaining single enantiomers of such chiral alcohols. nih.govnih.gov

Future avenues for research include:

Asymmetric Ketone Reduction: The most direct approach would involve the asymmetric reduction of the corresponding ketone, 6,6-diethoxy-4-hexyn-3-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.com These enzymes often exhibit high enantioselectivity, yielding the desired (R)- or (S)-alcohol. magtech.com.cnnih.gov

Enzyme Engineering: Advances in directed evolution can be used to tailor enzymes for improved activity, stability, and selectivity towards non-natural substrates like diethoxy-alkynones. nih.gov

Non-aqueous Media: Performing enzymatic reactions in non-aqueous media or deep eutectic solvents can enhance the solubility of hydrophobic substrates and modify enzyme versatility. rsc.org

| Biocatalyst Type | Reaction | Expected Outcome | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of 6,6-diethoxy-4-hexyn-3-one | High enantiomeric excess (>99% e.e.) | High selectivity for a single enantiomer. mdpi.com |

| Alcohol Dehydrogenase (ADH) from Lactobacillus | Asymmetric reduction of 6,6-diethoxy-4-hexyn-3-one | High yield and optical purity. | Proven efficacy for similar substrates. mdpi.com |

| Lipase (e.g., from Candida antarctica) | Kinetic resolution of racemic this compound | Separation of enantiomers (max 50% yield) | Applicable if a racemic synthesis is more accessible. |

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

Understanding and optimizing a chemical reaction requires detailed knowledge of its kinetics and mechanism. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose. perkinelmer.com The application of these methods could significantly accelerate the development of efficient syntheses for this compound.

Key technologies to be leveraged include:

FlowNMR Spectroscopy: This technique allows for the non-invasive, real-time monitoring of reactions as they occur within a flow system. rsc.org It can provide simultaneous concentration data for reactants, intermediates, and products, which is crucial for kinetic analysis and mechanism elucidation. youtube.com

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups during a reaction, providing real-time data on reaction progress and the formation of transient species without the need for sampling. perkinelmer.commdpi.com

Hyphenated Techniques: Combining spectroscopic methods with separation techniques, such as liquid chromatography-mass spectrometry (LC-MS), provides enhanced selectivity and sensitivity for analyzing complex reaction mixtures. fiveable.me

Leveraging Artificial Intelligence and Big Data for Reaction Discovery and Optimization

For a target like this compound, AI could be applied in several ways:

Retrosynthesis Planning: AI algorithms can propose multiple synthetic pathways by deconstructing the target molecule into simpler, commercially available starting materials. mindmapai.app

Reaction Optimization: Machine learning models can predict reaction yields and selectivities based on a wide range of parameters (temperature, solvent, catalyst, concentration). This allows for the efficient exploration of the reaction space to find optimal conditions with fewer experiments. pharmafeatures.com

Discovery of New Reactions: By identifying patterns in reactivity data that may not be obvious to human chemists, AI can suggest novel transformations or catalyst systems that could lead to more efficient syntheses. chemcopilot.com This predictive power reduces the time and cost associated with experimental screening and accelerates innovation. chemcopilot.com

常见问题

Q. How can reaction conditions be optimized for the synthesis of 6,6-Diethoxy-4-hexyn-3-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on temperature control, solvent selection, and stoichiometric ratios. For example, low-temperature conditions (-78°C to -23°C) with n-BuLi as a base can stabilize intermediates during alkyne formation, as demonstrated in analogous syntheses of alkynols . Solvents like THF or dichloromethane (DCM) are recommended for polar intermediates. Reaction progress should be monitored via TLC, and purification via column chromatography with gradients of hexane/ethyl acetate can enhance purity. Adjusting equivalents of reagents (e.g., 1.1–1.5 equivalents of oxidants) may reduce side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing to structurally similar compounds (e.g., 1-[(4-Methoxyphenyl)methoxy]pentadec-4-yn-3-ol), where ethoxy groups (~δ 1.2–1.4 ppm for CH3, δ 3.4–3.8 ppm for OCH2) and alkyne protons (δ 1.8–2.5 ppm) are diagnostic .

- MS (ESI or EI) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the alkyne and hydroxyl groups.

- IR : Detect O-H stretches (~3200–3600 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹). Cross-validate spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What computational tools or retrosynthetic strategies are recommended for planning novel synthetic routes to this compound, especially considering its alkyne functionality?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible pathways by leveraging databases of known reactions . For alkyne introduction, consider Sonogashira coupling (e.g., PdCl2(PPh3)2/CuI catalysts in THF with Cs2CO3 as base), which has been successfully applied to alkynol derivatives . Computational docking studies can predict steric effects of ethoxy groups on reaction kinetics.

Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., NMR chemical shifts vs. computational modeling) for this compound?

- Methodological Answer : Divergences often arise from solvent effects, conformational flexibility, or incomplete basis sets in simulations. To address this:

- Experimental : Acquire NMR in deuterated solvents matching computational conditions (e.g., CDCl3 for non-polar environments).

- Computational : Use higher-level theory (e.g., DFT-B3LYP/6-311+G(d,p)) with explicit solvent models.

- Statistical Validation : Apply metrics like RMSD (root-mean-square deviation) to quantify discrepancies .

Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Dynamic NMR : Monitor diastereomer interconversion by variable-temperature NMR (e.g., -40°C to 60°C).

- Kinetic Studies : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess over time.

- pH Stability : Test degradation in buffered solutions (pH 3–10) and analyze products via LC-MS.

Q. How can researchers leverage crystallography to determine the solid-state structure of this compound, and what challenges might arise?

- Methodological Answer :

- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures.

- Data Collection : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement, particularly for resolving ethoxy group conformations .

- Challenges : Alkyne moieties may induce disorder; apply restraints or twin refinement if necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。